methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene ring system, which is a fused benzene and pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-chloro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound interferes with the signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-chloro-6-methyl-2-oxo-2H-chromene-3-carboxylate
Comparison:
- Uniqueness: The presence of a chlorine atom at the 8th position and a carboxylate group at the 3rd position makes methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate unique in terms of its chemical reactivity and biological activity.
- Activity: Compared to its analogs, this compound exhibits higher antimicrobial and anticancer activities due to the specific positioning of the chlorine atom and carboxylate group .
Properties
Molecular Formula |
C11H7ClO4 |
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Molecular Weight |
238.62 g/mol |
IUPAC Name |
methyl 8-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-3-2-4-8(12)9(6)16-11(7)14/h2-5H,1H3 |
InChI Key |
BNXZGHIVLCBVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O |
Origin of Product |
United States |
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